molecular formula C29H37ClN2O2 B2801469 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL CAS No. 610757-07-8

1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL

Katalognummer: B2801469
CAS-Nummer: 610757-07-8
Molekulargewicht: 481.08
InChI-Schlüssel: BABYPAJKOFFITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol (CAS: 175136-32-0) is a propan-2-ol derivative featuring two distinct pharmacophores:

Its molecular formula is C₂₄H₃₆ClNO₂, with a molecular weight of 406.01 g/mol . The hydrochloride salt form (SMILES: Cl.OC(COC1=CC=C(C=C1)C12CC3CC(CC(C3)C1)C2)CN1CCCCC1) improves solubility for pharmaceutical formulations .

Eigenschaften

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37ClN2O2/c30-25-2-1-3-26(15-25)32-10-8-31(9-11-32)19-27(33)20-34-28-6-4-24(5-7-28)29-16-21-12-22(17-29)14-23(13-21)18-29/h1-7,15,21-23,27,33H,8-14,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABYPAJKOFFITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:

    Formation of the Adamantyl Phenoxy Intermediate: This step involves the reaction of adamantane with phenol derivatives under specific conditions to form the adamantyl phenoxy intermediate.

    Piperazine Derivative Formation: The next step involves the synthesis of the piperazine derivative, which includes the chlorination of phenylpiperazine.

    Coupling Reaction: The final step is the coupling of the adamantyl phenoxy intermediate with the piperazine derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group in the propan-2-ol chain is susceptible to oxidation. Common oxidizing agents convert this group to a ketone:

Reaction Reagents/Conditions Product References
Alcohol → KetoneKMnO₄ (acidic/basic medium)1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-one

Key Observations :

  • Oxidation with potassium permanganate proceeds efficiently under mild conditions (room temperature, 6–8 hours) .
  • The adamantane group remains stable during oxidation, while the piperazine ring may undergo partial dehydrogenation under stronger conditions .

Reduction Reactions

The tertiary alcohol group and chlorophenyl substituent participate in reduction pathways:

Reaction Reagents/Conditions Product References
Chlorophenyl → CyclohexaneH₂/Pd-C (ethanol, 60°C)1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(cyclohexyl)piperazin-1-yl]propan-2-ol

Mechanistic Insights :

  • Catalytic hydrogenation selectively reduces the aromatic chlorophenyl group to cyclohexane without affecting the adamantane or piperazine moieties .
  • LiAlH₄ reduces the alcohol group to a hydrocarbon chain but is rarely used due to over-reduction risks .

Substitution Reactions

The piperazine ring and chlorophenyl group are reactive sites for nucleophilic substitution:

Piperazine Ring Modifications

Reaction Reagents/Conditions Product References
Piperazine → MethylpiperazineCH₃I/K₂CO₃ (DMF, reflux)1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(3-chlorophenyl)-1-methylpiperazin-1-yl]propan-2-ol

Chlorophenyl Substitution

Reaction Reagents/Conditions Product References
Cl → NH₂NH₃/CuCl (150°C, 12h)1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(3-aminophenyl)piperazin-1-yl]propan-2-ol

Notable Findings :

  • Methylation of the piperazine nitrogen occurs regioselectively at the terminal position .
  • Ammonolysis of the chlorophenyl group requires high temperatures and catalytic copper to proceed efficiently .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent stability:

  • Acidic Conditions : Protonation of the piperazine nitrogen enhances solubility but may lead to ring-opening at pH < 2 .
  • Basic Conditions : Deprotonation of the alcohol group (pKa ~12.5) facilitates nucleophilic attacks on the chlorophenyl substituent .

Comparative Reactivity

A comparison with structurally similar compounds highlights unique features:

Compound Key Reaction Outcome Reference
1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-olOxidationFaster ketonization due to reduced steric hindrance
3-(Adamantan-1-yl)-4-ethyl-1-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-5-ium iodideSubstitutionEnhanced electrophilicity at triazole ring

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of the chlorophenyl group as HCl gas.
  • Stage 2 (300–350°C) : Adamantane cage breakdown into cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Research into this compound has primarily focused on its pharmacological properties, particularly its potential as an antipsychotic or antidepressant agent.

Antipsychotic Activity

Studies have indicated that compounds containing piperazine and phenyl groups exhibit significant antipsychotic properties. The structural similarity of this compound to known antipsychotics suggests it may interact with dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and bipolar disorder.

Neuroprotective Effects

Preliminary research has suggested that this compound may possess neuroprotective properties. The adamantane structure is known for its ability to stabilize cellular membranes, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antidepressant Potential

The combination of the piperazine ring with other functional groups has been associated with antidepressant activity. This compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Studies

Several studies have investigated the effects of similar compounds on various biological systems:

  • Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored derivatives of piperazine and their influence on serotonin reuptake inhibition. Results indicated that modifications to the piperazine structure could enhance antidepressant efficacy (PubMed ID: 24526973) .
  • Research on Antipsychotic Properties : Another study focused on the interaction of piperazine derivatives with dopamine receptors, demonstrating how structural variations can lead to different pharmacological profiles (ResearchGate ID: 258834341) .

Wirkmechanismus

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially altering membrane fluidity and function. The piperazine ring may interact with neurotransmitter receptors, influencing neurological pathways.

Vergleich Mit ähnlichen Verbindungen

3-Chlorophenyl vs. 4-Methylpiperazine

  • 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (CAS: 464877-24-5) replaces the 3-chlorophenyl group with a 4-methylpiperazine. The dihydrochloride salt (MW: ~406 + 2HCl) further enhances aqueous solubility .

3-Chlorophenyl vs. 4-Fluorophenyl

  • 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (CAS: 338422-02-9) substitutes the 3-chlorophenyl group with 4-fluorophenyl. Impact: Fluorine’s electronegativity may improve metabolic stability and CNS penetration. However, the sulfanyl linker (vs. phenoxy) alters electronic distribution, reducing π-π stacking interactions with aromatic residues in receptors .

3-Chlorophenyl vs. 3-Methoxyphenyl

  • 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS: 66307-55-9) features a methoxy group, which is electron-donating. Impact: Reduced receptor-binding potency compared to chloro-substituted analogs, as methoxy groups diminish affinity for dopaminergic receptors .

Modifications to the Linker or Backbone

Phenoxy vs. Sulfanyl Linker

  • 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol replaces the phenoxy group with a sulfanyl linker. Impact: Sulfur’s larger atomic radius and lower electronegativity reduce steric hindrance but may decrease stability under oxidative conditions .

Propan-2-ol vs. Urea Backbone

  • Urea derivatives like 1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 11f, ESI-MS: m/z 500.2 [M+H]⁺) exhibit hydrogen-bonding capacity, enhancing kinase inhibition but reducing CNS penetration compared to propan-2-ol derivatives .

Adamantane-Containing Analogs

  • 3-(Adamantan-1-yl)-4-methyl-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS: N/A) replaces the phenoxy-propanol backbone with a triazole-thione ring.

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Properties
1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol C₂₄H₃₆ClNO₂ 406.01 3-Chlorophenyl, Adamantyl-phenoxy Hydrochloride High lipophilicity, CNS-targeting
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol C₂₄H₃₇N₂O₂ 397.57 4-Methylpiperazine Dihydrochloride Improved solubility, reduced receptor affinity
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol C₁₉H₂₁ClFN₂OS 382.90 4-Fluorophenyl, Sulfanyl linker None Enhanced metabolic stability

Research Findings and Implications

  • Receptor Affinity: The 3-chlorophenyl-piperazine moiety is associated with high affinity for 5-HT₁A and D₂ receptors, as seen in antipsychotics like aripiprazole . Adamantane’s hydrophobicity may prolong half-life compared to non-adamantane analogs .
  • Metabolic Stability : Fluorine or trifluoromethyl substituents (e.g., ) improve resistance to cytochrome P450 oxidation, whereas methoxy groups increase susceptibility to demethylation .

Biologische Aktivität

The compound 1-[4-(adamantan-1-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is a synthetic derivative with potential pharmacological applications. Its structure incorporates an adamantane moiety, known for its unique properties, along with a piperazine component that is often associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H32ClN2OC_{23}H_{32}ClN_2O, with a molecular weight of approximately 368.51 g/mol. The compound features:

  • An adamantane ring , contributing to its lipophilicity and potential CNS activity.
  • A phenoxy group , which may enhance binding interactions with biological targets.
  • A piperazine ring , known for its role in various therapeutic agents.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant effects. For instance, derivatives containing piperazine have shown significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperazine derivatives. For example, compounds with similar structural motifs have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, certain piperazine-containing compounds have been reported to exhibit selective toxicity against cancer cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of the compound can be inferred from studies on related compounds. For instance, piperazine derivatives have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. These activities are attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : The piperazine moiety may interact with serotonin receptors (5-HT), influencing mood and anxiety.
  • Dopamine Receptors : Similar compounds have shown affinity for dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Antidepressant Screening
A study evaluated a series of piperazine derivatives for their antidepressant-like effects using animal models. Results indicated that specific modifications in the structure significantly enhanced their efficacy compared to standard treatments .

Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of related adamantane derivatives. The study reported IC50 values indicating potent activity against breast cancer cell lines, suggesting that modifications similar to those in this compound could yield promising therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AntidepressantPiperazine DerivativesSignificant reduction in depressive behavior
AnticancerAdamantane DerivativesCytotoxicity against cancer cell lines
AntimicrobialPiperazine CompoundsModerate to strong antibacterial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Adamantan-1-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol, and how can intermediates be purified effectively?

  • Methodological Answer: Synthesis typically involves multi-step reactions starting from adamantane derivatives and 3-chlorophenylpiperazine. Key steps include:

  • Adamantane-phenoxy intermediate : Prepared via Friedel-Crafts alkylation of adamantane with 4-bromophenol, followed by Williamson ether synthesis .
  • Piperazine coupling : The propanolamine backbone is introduced through nucleophilic substitution or Mitsunobu reactions, with careful control of stereochemistry .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • FTIR and Raman spectroscopy : Identify functional groups (e.g., adamantane C-H stretching at ~2900 cm⁻¹, piperazine N-H bending at ~1600 cm⁻¹) and confirm ether/phenol linkages .
  • NMR (¹H/¹³C) : Assign adamantane protons (δ 1.6–2.1 ppm) and piperazine signals (δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~555) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to evaluate its neuroprotective or cardiovascular activity?

  • Methodological Answer:

  • In vitro neuroprotection : Use SH-SY5Y cells under oxidative stress (H₂O₂-induced). Measure viability via MTT assay and intracellular ROS levels with DCFH-DA .
  • Receptor binding assays : Screen for serotonin (5-HT₁A) or dopamine receptor affinity using radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A) .
  • Cardiovascular models : Assess vasodilation in isolated rat aortic rings or heart rate variability in Langendorff-perfused hearts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding modes and selectivity for CNS receptors?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/cc-pVDZ level to calculate electrostatic potential surfaces, identifying regions for receptor interaction .
  • Molecular docking (AutoDock Vina) : Dock the compound into 5-HT₁A (PDB: 6WGT) or D₂ receptor structures. Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-receptor complexes, analyzing RMSD and hydrogen bond occupancy .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) and normalize data using reference agonists/antagonists .
  • Solubility optimization : Test bioavailability via shake-flask method (logP ~3.5) and adjust DMSO concentrations (<0.1% to avoid cytotoxicity) .
  • Orthogonal assays : Validate receptor binding with SPR (surface plasmon resonance) to measure kinetic constants (kₐ, kₐ) .

Q. How does the adamantane moiety influence the compound’s pharmacokinetics and metabolic stability?

  • Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. Adamantane’s rigidity reduces CYP450-mediated oxidation .
  • LogD measurement : Determine partition coefficient (pH 7.4) to predict blood-brain barrier penetration. Adamantane enhances lipophilicity, favoring CNS uptake .
  • Metabolite identification : Use UPLC-QTOF to detect hydroxylated or glucuronidated derivatives .

Q. What crystallographic challenges arise when determining its 3D structure, and how are they addressed?

  • Methodological Answer:

  • Crystal growth : Use vapor diffusion (e.g., 1:1 acetone/water) to obtain single crystals. Adamantane’s bulkiness may require seeding .
  • Data collection : Resolve disorder in the piperazine ring using SHELXL (TWIN/BASF commands) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply Hirshfeld atom refinement (HAR) for accurate H-atom positions in polar regions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.